molecular formula C20H32N6O2 B2775373 8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 302788-70-1

8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione

カタログ番号 B2775373
CAS番号: 302788-70-1
分子量: 388.516
InChIキー: BUGSHYCRAVCTKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione, also known as AZD-0530, is a small molecule inhibitor that has been studied for its potential applications in cancer treatment.

作用機序

8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, which are involved in cell proliferation, migration, and survival. Inhibition of Src family kinases has also been found to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione has been found to have various biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest, apoptosis, and senescence, which are all mechanisms that contribute to the inhibition of tumor growth. 8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in the metastasis of cancer.

実験室実験の利点と制限

8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, which allows for the optimization of its pharmacological properties. It has also been extensively studied, and its mechanism of action is well understood. However, 8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione has some limitations for lab experiments. It has been found to have off-target effects on other kinases, which can complicate its interpretation in some experiments. Additionally, its efficacy in vivo has been found to be limited, which can limit its potential applications in the clinic.

将来の方向性

There are several future directions for the study of 8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione. One direction is the development of more potent and selective inhibitors of Src family kinases. Another direction is the investigation of the combination of 8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione with other anticancer agents, such as immunotherapy and targeted therapy. Additionally, the identification of biomarkers that predict the response to 8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione can help to personalize cancer treatment and improve patient outcomes. Finally, the study of the role of Src family kinases in other diseases, such as inflammation and neurodegeneration, can provide new insights into the potential applications of 8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione beyond cancer treatment.

合成法

8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione can be synthesized through a multistep process that involves the reaction of 7-bromo-3-methylxanthine with 1,8-diaminooctane and subsequent cyclization with phosgene. This results in the formation of the dihydro-purine-2,6-dione ring system, which is then further modified to introduce the azepane moieties.

科学的研究の応用

8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of Src family kinases, which are involved in the regulation of cell growth, differentiation, and survival. This inhibition has been found to have antitumor effects in various cancer cell lines, including breast, prostate, colon, and lung cancer.

特性

IUPAC Name

8-(azepan-1-yl)-7-[2-(azepan-1-yl)ethyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O2/c1-23-17-16(18(27)22-20(23)28)26(15-14-24-10-6-2-3-7-11-24)19(21-17)25-12-8-4-5-9-13-25/h2-15H2,1H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGSHYCRAVCTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCN4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(azepan-1-yl)-7-(2-(azepan-1-yl)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。